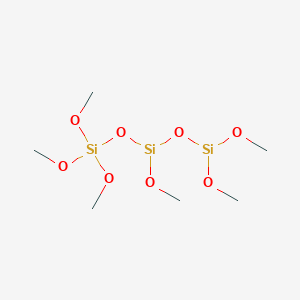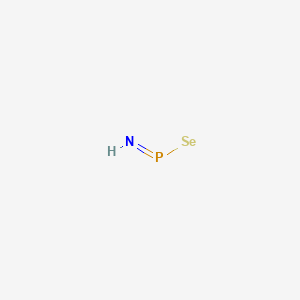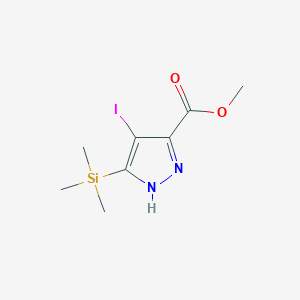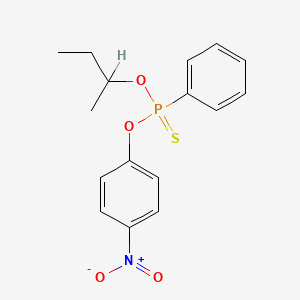
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphonothioic acid group, a phenyl group, a butyl group, and a nitrophenyl ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester typically involves the reaction of phenylphosphonothioic acid with butyl alcohol and 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonothioic acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonothioic acid esters.
科学的研究の応用
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a prodrug.
Industry: Employed in the development of pesticides and herbicides due to its reactivity and effectiveness against certain pests.
作用機序
The mechanism of action of phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential functional groups. The pathways involved may include the disruption of metabolic processes or the inhibition of signal transduction pathways.
類似化合物との比較
Similar Compounds
Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester: Similar structure but with an ethyl group instead of a butyl group.
Phosphonothioic acid, phenyl-, O-methyl O-(4-nitrophenyl) ester: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Phosphonothioic acid, phenyl-, S-butyl O-(4-nitrophenyl) ester is unique due to the presence of the butyl group, which can influence its reactivity and biological activity
特性
CAS番号 |
122608-35-9 |
|---|---|
分子式 |
C16H18NO4PS |
分子量 |
351.4 g/mol |
IUPAC名 |
butan-2-yloxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H18NO4PS/c1-3-13(2)20-22(23,16-7-5-4-6-8-16)21-15-11-9-14(10-12-15)17(18)19/h4-13H,3H2,1-2H3 |
InChIキー |
AKUOMIUAXZCKHS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


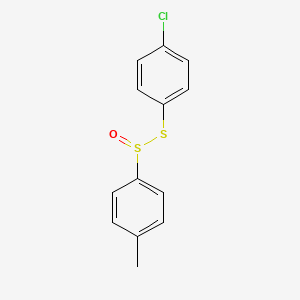
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
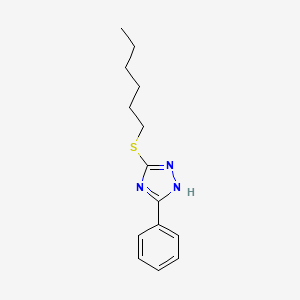
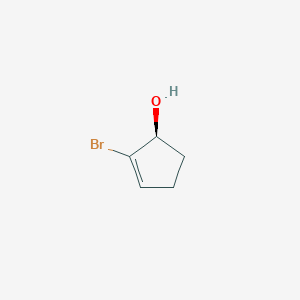
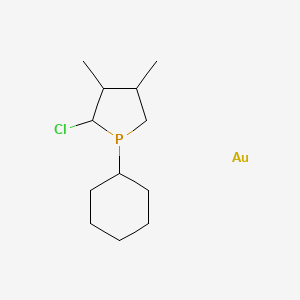
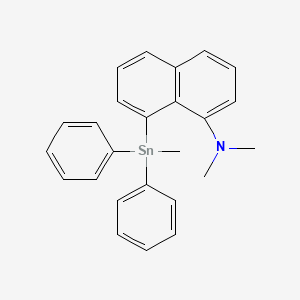
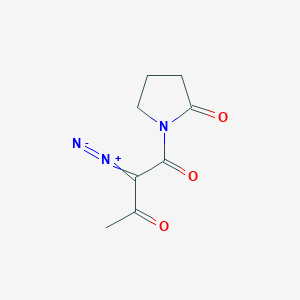
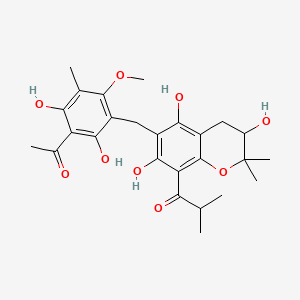
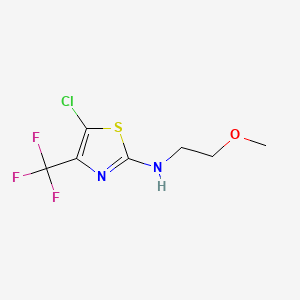
![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
